

# An In-depth Technical Guide to Sumitone Fast Red B and Related Compounds

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## Compound of Interest

Compound Name: Sumitone fast red b

Cat. No.: B1595642

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This guide provides a comprehensive overview of the chemical and physical properties of **Sumitone Fast Red B**, a compound widely utilized by researchers, scientists, and drug development professionals, primarily in histology and as a chromogenic substrate.

## Chemical Identity and Properties

"**Sumitone Fast Red B**" is a commercial name that can refer to several related chemical entities. The core component is the diazonium salt, which is often supplied as a stabilized salt. For clarity, this guide will detail the properties of the diazonium cation, its common salt form, and the parent amine base.

### Quantitative Data Summary

The table below summarizes the key quantitative data for "Fast Red B" and its related compounds.

Property	Fast Red B (Diazonium Cation)	Fast Red B Salt	Fast Red B Base
Synonyms	2-Methoxy-4-nitrobenzenediazonium	Fast Red B Salt (C.I. 37125)	2-Methoxy-4-nitroaniline, 4-Nitro-o-anisidine
CAS Number	27761-26-8[1]	49735-71-9[2][3]	97-52-9[4][5]
Molecular Formula	C <sub>7</sub> H <sub>6</sub> N <sub>3</sub> O <sub>3</sub> <sup>+</sup> [1]	C <sub>17</sub> H <sub>13</sub> N <sub>3</sub> O <sub>9</sub> S <sub>2</sub> [6][7]	C <sub>7</sub> H <sub>8</sub> N <sub>2</sub> O <sub>3</sub> [4]
Molecular Weight	180.14 g/mol [1]	467.43 g/mol [2][3]	168.15 g/mol [5]
Appearance	-	Yellow to light brown powder[3]	Yellowish powder[5]
Solubility	-	Aqueous: 20%, Ethanol: 20%[7]	Slightly soluble in water[5]
Melting Point	-	-	139-140°C[5]
Boiling Point	-	-	Decomposes at 260°C[5]

## Experimental Protocols

Fast Red B Salt is a widely used chromogen in immunohistochemistry (IHC) and enzyme histochemistry, particularly for demonstrating the activity of alkaline phosphatase (AP) and acid phosphatase (AP). The following is a generalized protocol for its use in IHC.

### Immunohistochemical Staining Protocol using Fast Red B

- Deparaffinization and Rehydration:
  - Immerse slides in xylene (or a xylene substitute) to remove paraffin.
  - Rehydrate the tissue sections by passing them through a graded series of ethanol solutions (e.g., 100%, 95%, 70%) and finally into distilled water.
- Antigen Retrieval (if necessary):

- Perform heat-induced epitope retrieval (HIER) or enzymatic digestion based on the primary antibody's requirements.
- Blocking:
  - Incubate sections with a blocking solution (e.g., hydrogen peroxide to block endogenous peroxidases, and normal serum to block non-specific antibody binding).
- Primary Antibody Incubation:
  - Incubate the sections with the primary antibody at the optimal concentration and duration.
- Secondary Antibody/Enzyme Conjugate Incubation:
  - Apply an enzyme-conjugated secondary antibody (e.g., alkaline phosphatase-conjugated).
- Chromogen Preparation and Staining:
  - Prepare the Fast Red B solution immediately before use. A typical preparation involves dissolving a Fast Red B tablet or powder in a suitable buffer, often containing levamisole to inhibit endogenous alkaline phosphatase activity.
  - Incubate the sections with the Fast Red B solution until the desired color intensity is reached. The reaction produces a red, insoluble precipitate at the site of enzyme activity.
- Counterstaining:
  - Counterstain with a suitable nuclear stain, such as hematoxylin.
- Dehydration and Mounting:
  - Dehydrate the sections through a graded series of ethanol and clear in xylene.
  - Mount with a permanent mounting medium.

## Diagrams

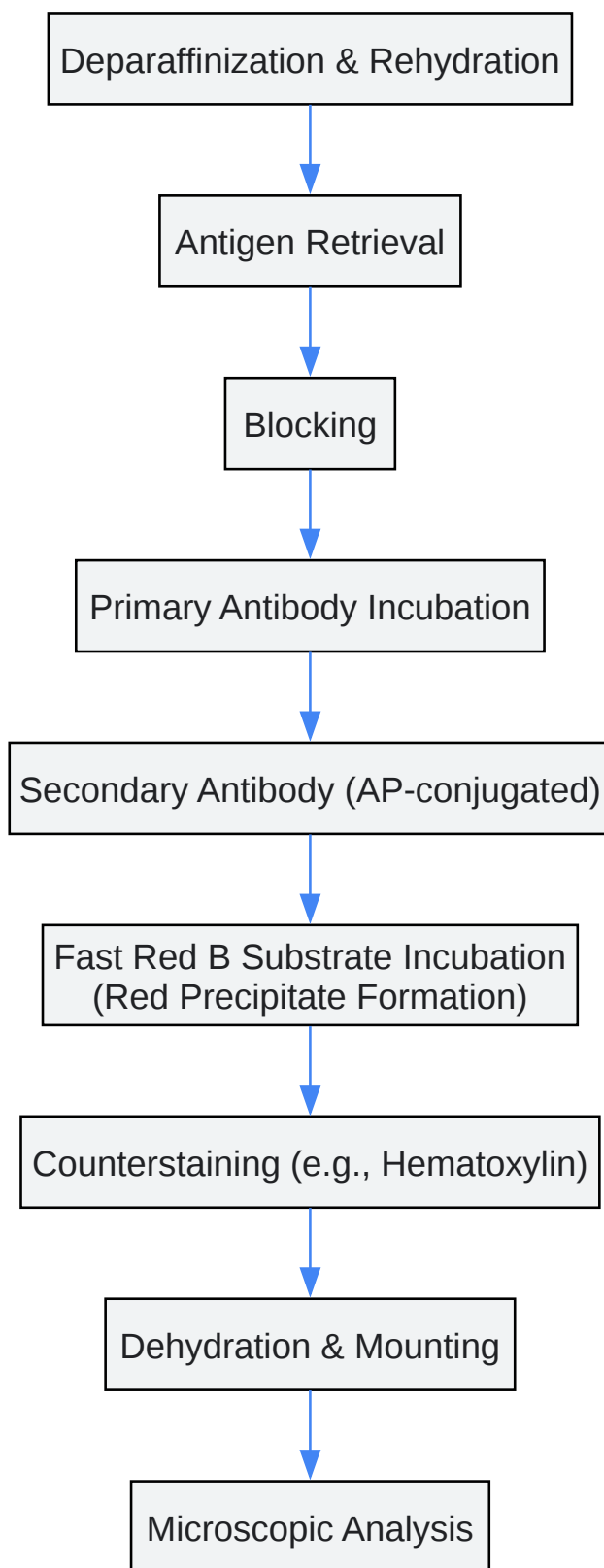
Logical Relationship of Fast Red B Compounds



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Caption: Relationship between Fast Red B Base, the diazonium cation, and the stabilized salt.

Experimental Workflow for Immunohistochemistry using Fast Red B



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Caption: A typical workflow for immunohistochemical staining using Fast Red B as the chromogen.

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